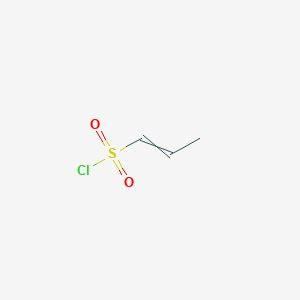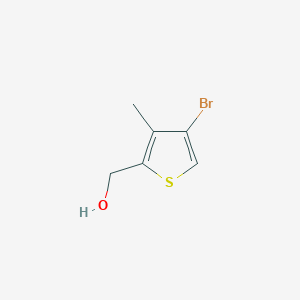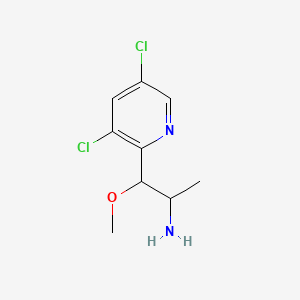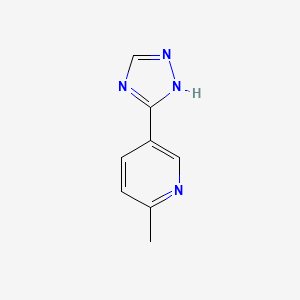
2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a 1H-1,2,4-triazol-5-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine typically involves the reaction of 2-methylpyridine with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution on the 2-methylpyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .
科学研究应用
2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form complexes with metals like ruthenium, which exhibit cytotoxic properties against cancer cells.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a ligand.
Biological Studies: It is studied for its interactions with biological molecules and potential as a bioactive compound.
作用机制
The mechanism of action of 2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine involves its ability to coordinate with metal ions, forming complexes that can interact with biological targets. These interactions can disrupt cellular processes, leading to cytotoxic effects in cancer cells . The molecular targets and pathways involved include DNA binding and inhibition of key enzymes .
相似化合物的比较
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with the triazole ring substituted at a different position.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Another isomer with a different substitution pattern.
Uniqueness
2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. This makes it particularly useful in the synthesis of metal complexes and coordination polymers .
属性
分子式 |
C8H8N4 |
|---|---|
分子量 |
160.18 g/mol |
IUPAC 名称 |
2-methyl-5-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C8H8N4/c1-6-2-3-7(4-9-6)8-10-5-11-12-8/h2-5H,1H3,(H,10,11,12) |
InChI 键 |
STXXBPYUSAVIBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


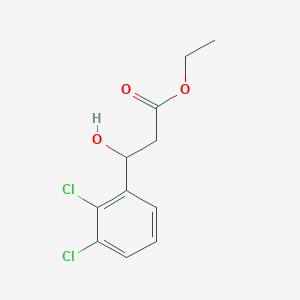
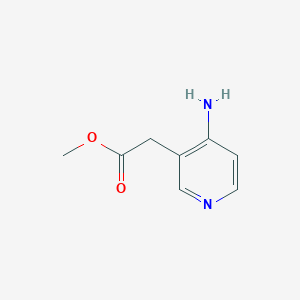
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)

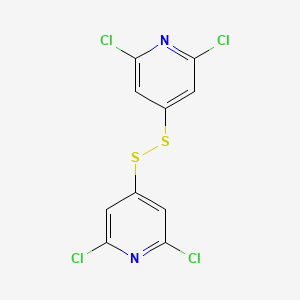

![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)
![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)
